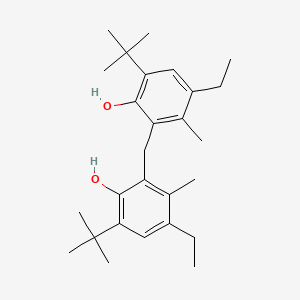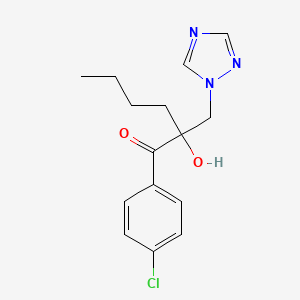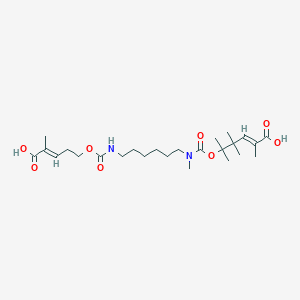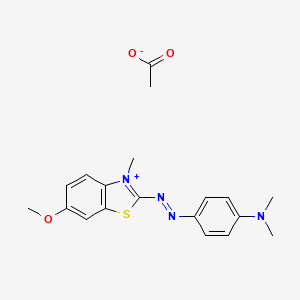
Beta-D-Xylulofuranose
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-D-Xylulofuranose is a furanose form of D-xylose, a five-carbon sugar that is a constituent of hemicelluloses, which are the second most abundant polysaccharides in nature after cellulose . This compound is significant in various biological and industrial processes due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Beta-D-Xylulofuranose can be achieved through stereoselective methods. One such method involves the use of 3,4-O-xylylene-protected thioglycoside donors. This approach ensures high stereoselectivity and yields the desired this compound . The reaction conditions typically involve the use of a donor with both the xylylene group and a benzoate ester at O-1, which provides the best results for most acceptors .
Industrial Production Methods
Industrial production of this compound often involves enzymatic pathways due to their efficiency and specificity. Enzymes such as xylanases and beta-xylosidases are employed to hydrolyze hemicelluloses, releasing this compound . These methods are advantageous as they are environmentally friendly and can be carried out under mild conditions.
Analyse Chemischer Reaktionen
Types of Reactions
Beta-D-Xylulofuranose undergoes various chemical reactions, including:
Oxidation: This reaction can convert this compound into corresponding acids.
Reduction: Reduction reactions can yield sugar alcohols.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary but generally involve controlled temperatures and pH to ensure high yields and selectivity.
Major Products
The major products formed from these reactions include xylonic acid from oxidation, xylitol from reduction, and various substituted xylulofuranoses from substitution reactions.
Wissenschaftliche Forschungsanwendungen
Beta-D-Xylulofuranose has numerous applications in scientific research:
Wirkmechanismus
The mechanism of action of Beta-D-Xylulofuranose involves its interaction with specific enzymes and receptors in biological systems. For instance, it acts as a substrate for enzymes like xylanases and beta-xylosidases, which catalyze its hydrolysis . These interactions are crucial for its role in metabolic pathways and its biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
D-Xylofuranose: An enantiomer of Beta-D-Xylulofuranose with similar structural properties but different biological activities.
L-Xylulofuranose: Another stereoisomer with distinct reactivity and applications.
Beta-D-Xylopyranose: A pyranose form of D-xylose with different conformational properties and reactivity.
Uniqueness
This compound is unique due to its furanose ring structure, which imparts distinct reactivity and biological properties compared to its pyranose counterparts. Its specific stereochemistry also makes it a valuable compound in stereoselective synthesis and enzymatic studies.
Eigenschaften
CAS-Nummer |
20750-28-1 |
|---|---|
Molekularformel |
C5H10O5 |
Molekulargewicht |
150.13 g/mol |
IUPAC-Name |
(2R,3S,4R)-2-(hydroxymethyl)oxolane-2,3,4-triol |
InChI |
InChI=1S/C5H10O5/c6-2-5(9)4(8)3(7)1-10-5/h3-4,6-9H,1-2H2/t3-,4+,5-/m1/s1 |
InChI-Schlüssel |
LQXVFWRQNMEDEE-MROZADKFSA-N |
Isomerische SMILES |
C1[C@H]([C@@H]([C@](O1)(CO)O)O)O |
Kanonische SMILES |
C1C(C(C(O1)(CO)O)O)O |
melting_point |
15 °C |
Physikalische Beschreibung |
Liquid |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


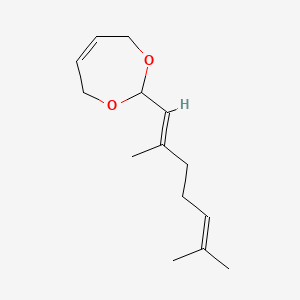

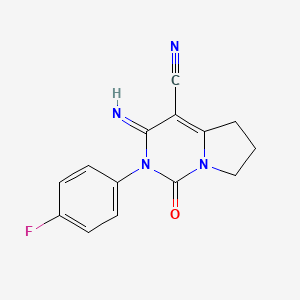
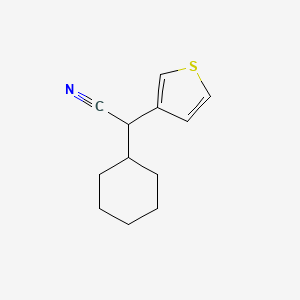

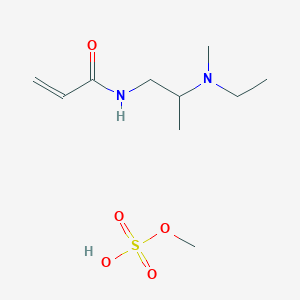
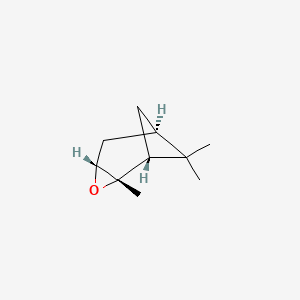

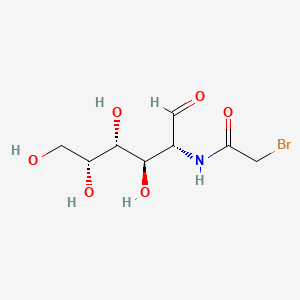
![Ethyl 4-[2-(diethylamino)ethoxy]-4-phenylpiperidine-1-carboxylate](/img/structure/B12689055.png)
